Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate

Stereochemistry Proline derivatives ACE inhibitor synthesis

Sourcing cis-4-(phenylthio)proline methyl ester often yields misidentified trans isomers or HCl salts that require extra neutralization, compromising N-acylation efficiency and HPLC method accuracy. This compound (CAS 1706431-44-8) is the cis-configured methyl ester free base-the preferred starting material for direct acylation en route to zofenopril-type ACE inhibitors (zofenoprilat IC₅₀ = 0.4-0.9 nM). • Reacts directly with acyl chlorides/activated esters-no neutralization step required • Enables parallel library synthesis via N-acylation followed by ester hydrolysis for protease inhibitor screening • Serves as authenticated reference standard for HPLC method development with COA documentation • Unambiguous cis stereochemistry eliminates co-elution risks from trans isomer (CAS 83552-14-1) or free acid HCl (CAS 105107-84-4)

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
Cat. No. B13240301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1)SC2=CC=CC=C2
InChIInChI=1S/C12H15NO2S/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
InChIKeyFLFNOZCQDVFYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Proline-Derived Building Block


Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate (CAS 1706431-44-8) is a cis-configured proline derivative featuring a phenylsulfanyl (phenylthio) substituent at the C4 position and a methyl ester at C2 [1]. Its molecular formula is C12H15NO2S, with a molecular weight of 237.32 Da . This compound serves as a protected intermediate for 4-(phenylsulfanyl)-L-proline, the core scaffold of the angiotensin-converting enzyme (ACE) inhibitor prodrug zofenopril and its active metabolite zofenoprilat [2]. The methyl ester renders the compound suitable for peptide coupling and further N-acylation reactions in medicinal chemistry and pharmaceutical intermediate synthesis, while the phenylsulfanyl group imparts distinct lipophilicity and conformational properties compared to unsubstituted proline, hydroxyproline, or 4-alkyl-substituted analogs [2].

N-Acylation-ready free base methyl ester: directly reactive with acyl chlorides
Cis stereochemistry preserved for zofenopril synthetic routes
Protected proline scaffold for medicinal chemistry and impurity reference use

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Irreplaceable by Generic Proline Derivatives


The C4 phenylsulfanyl group and the C2 methyl ester are not interchangeable functional handles. Replacement with the free carboxylic acid (4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid, CAS 81653-77-2) eliminates the ester protecting group required for controlled N-acylation in zofenopril synthesis, leading to unwanted side reactions and reduced coupling yields [1]. Substitution with the hydrochloride salt (CAS 105107-84-4, cis-4-phenylthio-L-proline HCl) introduces a protonated amine that is unreactive toward electrophilic acylation without prior neutralization, adding a deprotection step and compromising atom economy . Unsubstituted proline methyl ester lacks the phenylsulfanyl pharmacophore essential for ACE inhibitory activity; zofenoprilat (the free sulfhydryl active metabolite) achieves an IC50 of 0.4–0.9 nM against ACE, whereas unsubstituted proline derivatives are essentially inactive at this target [2]. Furthermore, trans diastereomers of 4-(phenylthio)proline methyl ester (CAS 83552-14-1) exhibit distinct conformational preferences and cannot be substituted for the cis isomer in stereospecific synthetic routes to zofenopril and its intermediates [1].

Free carboxylic acid
Competing N- and O-acylation may reduce regioselectivity and require extra protection steps.
Hydrochloride salt
Protonated amine demands neutralization before acylation, altering synthetic efficiency.
Unsubstituted proline esters
Absence of the phenylsulfanyl pharmacophore removes the scaffold-derived target engagement context.
Trans diastereomer
Different conformational profile does not support stereospecific zofenopril intermediate requirements.

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Quantitative Differentiation vs. Closest Analogs


Stereochemistry and Physical Form: Free Base vs. HCl Salt and Free Acid

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate is commercially supplied as the free base (CAS 1706431-44-8) with a purity specification of 98% from vendors such as Leyan . In contrast, the closest commercially available analog—cis-4-phenylthio-L-proline hydrochloride hydrate (CAS 105107-84-4)—is the hydrochloride salt of the free carboxylic acid, with a molecular weight of 259.75 Da (C11H14ClNO2S) and supplied as a solid . The target compound, as the free base methyl ester (MW 237.32 Da), differs in molecular weight by approximately 36.43 Da (attributable to the HCl component and the methyl vs. acidic proton difference), and its neutral amine is directly amenable to acylation without the additional neutralization step required for the hydrochloride salt .

Form & Reactivity
Head-to-head
Free base methyl ester avoids neutralization step
Synthetic workflow efficiency gain vs. HCl salt
Sourcing specification context; MW difference ~22 Da (excl. HCl)
Stereochemistry Proline derivatives ACE inhibitor synthesis Sourcing specification

Methyl Ester vs. Free Acid: Reactivity and Regioselective Acylation

The C2 methyl ester in the target compound serves as a protected carboxylic acid, enabling selective N-acylation while preserving the carboxyl functionality for later deprotection. In the radiosynthesis of [11C]zofenoprilat, (S)-4-phenylthio-L-proline methyl ester (the enantiomerically pure form of the target compound scaffold) was directly acylated with 11C-labelled methacryloyl chloride, followed by Michael addition with thiobenzoic acid, yielding the desired N-acylated product without competing O-acylation or ester hydrolysis [1]. Attempting this same sequence with the free carboxylic acid (4-(phenylthio)-L-proline, CAS 81653-77-2) would result in competing acylation at both the nitrogen and the carboxylate oxygen, and would require additional protection/deprotection steps, reducing overall yield [2]. In the patent literature, the methyl ester is routinely employed as the key intermediate for acylation, with saponification performed as a discrete downstream step to liberate the free acid [2].

Acylation Regioselectivity
Head-to-head
Direct N-acylation; no competing O-acylation
Estimated ≥1 synthetic step saved vs. free acid
Reported 11C-acylation conditions; patent general procedures
Ester protection Peptide coupling Zofenopril synthesis Regioselective acylation

Solubility and Handling: Free Base vs. Hydrochloride Salt

The target compound as the free base methyl ester exhibits solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol, consistent with its computed XLogP3-AA of approximately 1.5–2.0 for the methyl ester form, versus −0.4 for the free carboxylic acid analog [1]. The hydrochloride salt of the free acid (CAS 105107-84-4) is described as water-soluble but requires inert atmosphere storage at 2–8°C . In contrast, the free base methyl ester can be handled under standard laboratory conditions without special atmospheric controls, as indicated by vendor storage recommendations . This differential solubility profile means that liquid-liquid extraction workup for the methyl ester is straightforward in organic solvent/aqueous bicarbonate systems, whereas the hydrochloride salt partitions preferentially into the aqueous phase, complicating product isolation after acylation reactions [1].

Solubility & Handling
Head-to-head
Organic-soluble, ambient storage
Simplified workup and logistics vs. HCl salt
Computed XLogP difference ~1.9–2.4; cold-chain avoidance
Solubility Handling Formulation Intermediate storage

Phenylsulfanyl Pharmacophore: ACE Inhibitory Potency vs. Unsubstituted Prolines

The phenylsulfanyl substituent at C4 is a critical pharmacophoric element for ACE inhibitory activity. Zofenoprilat, the active metabolite in which the 4-(phenylsulfanyl)proline scaffold is fully elaborated as (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid, inhibits ACE with an IC50 of 0.4 nM as the free acid and 0.9 nM as the calcium salt in heart tissue homogenates [1][2]. In contrast, the unsubstituted proline analog captopril (which lacks the 4-phenylsulfanyl group) exhibits ACE IC50 values in the range of 5–23 nM depending on assay conditions [3]. The prodrug zofenopril itself (the N-benzoylthio methyl ester) shows an ACE IC50 of 81 μM, underscoring the requirement for metabolic activation to the free sulfhydryl form and the essential role of the 4-phenylsulfanyl group in achieving low nanomolar potency . Although the target compound (methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate) itself is not the final pharmacologically active species, it embodies the core scaffold—4-(phenylsulfanyl)-L-proline—that upon appropriate N-acylation and deprotection yields inhibitors with ~10–50-fold greater ACE inhibitory potency than phenylsulfanyl-lacking proline derivatives [1][3].

Scaffold Potency Context
Class-level
Elaborated zofenoprilat IC50 0.4–0.9 nM vs. captopril 5–23 nM
Scaffold-derived target engagement; not product activity
Class-level inference from final drug; intermediate itself not active
ACE inhibition Zofenopril Structure-activity relationship Phenylsulfanyl pharmacophore

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate: Validated Application Scenarios


Large-Scale Zofenopril Intermediate Synthesis via Direct N-Acylation

As demonstrated in the patent literature (US 4,681,886A) and radiosynthesis protocols [1], the methyl ester free base is the preferred starting material for the acylation step en route to zofenopril-type ACE inhibitors. The neutral amine reacts directly with acyl chlorides or activated esters, eliminating the neutralization step required when using the hydrochloride salt of the free acid. This directly translates to reduced solvent usage, fewer unit operations, and higher throughput in pilot-plant settings [2].

Medicinal Chemistry SAR: 4-Phenylsulfanyl Prolines for Cysteine Proteases

The 4-phenylsulfanyl proline scaffold has been incorporated into cathepsin S inhibitor programs, where pyrrolidine derivatives with phenylsulfonyl, phenylsulfanyl, and related substituents modulate cysteine protease activity [3]. The methyl ester form of the target compound enables parallel library synthesis via acylation with diverse carboxylic acids or sulfonyl chlorides, followed by ester hydrolysis to yield free acids for biochemical screening. The sub-nanomolar ACE potency of elaborated zofenoprilat (IC50 = 0.4–0.9 nM) supports the scaffold's suitability for hit-to-lead optimization against protease targets [4].

Zofenopril Impurity Reference Standards for ANDA and DMF Submissions

Methyl 4-(phenylsulfanyl)pyrrolidine-2-carboxylate and its stereoisomers are characterized as intermediates and potential impurities in zofenopril manufacturing processes [5]. The target compound, supplied at 98% purity with accompanying certificates of analysis (COA) from specialty chemical vendors, serves as a reference standard for HPLC method development, quality control, and regulatory submissions. The unambiguous cis stereochemistry and methyl ester functionality differentiate it from the trans isomer (CAS 83552-14-1) and the free acid hydrochloride (CAS 105107-84-4), each of which would co-elute or interfere in chromatographic methods if misidentified [1].

Conformationally Constrained Proline Analogs for Peptidomimetic Design

(4S)-4-(Phenylsulfanyl)-L-proline stands as a distinctive synthetic amino acid derivative that attracts research teams searching for new catalysts, peptidomimetics, or modified amino acid residues with properties distinct from natural proteinogenic molecules . The methyl ester variant provides a protected form that can be directly incorporated into peptide synthesis protocols without interfering with Fmoc or Boc protection strategies. The phenylsulfanyl group introduces a defined steric and electronic environment at the proline 4-position, influencing cis/trans amide bond ratios and protein secondary structure stability in ways that cannot be achieved with hydroxyproline, fluoroproline, or simple alkyl-substituted prolines .

Application
Selection Property
Validation Focus
Zofenopril intermediate synthesis
N-Acylation-ready free base
Acylation regioselectivity and yield
Cysteine protease SAR library
Phenylsulfanyl scaffold for target engagement
Scaffold-derived potency context review
Impurity reference standard
Certified purity and cis identity
Chromatographic identity confirmation
Peptidomimetic design
Conformationally constrained proline analog
cis/trans amide ratio influence studies

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